Molecular‑Weight and Stoichiometric Precision vs. 1‑(1‑tert‑Butyl‑3‑methyl‑1H‑pyrazol‑4‑yl)methanamine (CAS 1211580‑93‑6)
The target compound has a molecular weight of 181.28 g mol⁻¹, while the methanamine analog (CAS 1211580‑93‑6) has a molecular weight of 167.25 g mol⁻¹ . This 14.03 g mol⁻¹ (8.4 %) difference means that direct molar substitution without adjustment will lead to an 8.4 % mass‑balance error in any stoichiometry‑controlled reaction. For procurement, this translates into a requirement for distinct weighing protocols and may affect the cost‑per‑mole comparison between the two building blocks.
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 181.28 g mol⁻¹ |
| Comparator Or Baseline | 1-(1-tert-Butyl-3-methyl-1H-pyrazol-4-yl)methanamine: 167.25 g mol⁻¹ |
| Quantified Difference | 14.03 g mol⁻¹ (8.4 % higher) |
| Conditions | Calculated from molecular formula (C₁₀H₁₉N₃ vs. C₉H₁₇N₃) |
Why This Matters
Procurement and formulation workflows that interchange these two building blocks without correcting for the 8.4 % molar‑mass difference will introduce systematic stoichiometric errors.
